N,N'-(2-Hydroxy-1,4-phenylene)diacetamide
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Overview
Description
N,N’-(2-Hydroxy-1,4-phenylene)diacetamide is a chemical compound with the molecular formula C10H12N2O3. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of two acetamide groups attached to a hydroxy-substituted phenylene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Hydroxy-1,4-phenylene)diacetamide typically involves the reaction of 2-hydroxy-1,4-phenylenediamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2-Hydroxy-1,4-phenylenediamine+2Acetic Anhydride→N,N’-(2-Hydroxy-1,4-phenylene)diacetamide+2Acetic Acid
Industrial Production Methods
In industrial settings, the production of N,N’-(2-Hydroxy-1,4-phenylene)diacetamide may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2-Hydroxy-1,4-phenylene)diacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-(2-Hydroxy-1,4-phenylene)diacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(2-Hydroxy-1,4-phenylene)diacetamide involves its interaction with specific molecular targets. The hydroxy and acetamide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(2-Amino-1,4-phenylene)diacetamide
- N,N’-(2-Chloro-1,4-phenylene)diacetamide
- N,N’-(1,2-Phenylene)diacetamide
Uniqueness
N,N’-(2-Hydroxy-1,4-phenylene)diacetamide is unique due to the presence of the hydroxy group, which imparts distinct chemical and biological properties. This functional group allows for additional hydrogen bonding and reactivity compared to its analogs, making it a valuable compound for various applications.
Properties
CAS No. |
59997-00-1 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-(4-acetamido-3-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)11-8-3-4-9(10(15)5-8)12-7(2)14/h3-5,15H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
WDXQGUCCFNYBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C)O |
Origin of Product |
United States |
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